molecular formula C13H26O2 B104114 Cholera autoinducer 1 CAS No. 1004296-82-5

Cholera autoinducer 1

Cat. No.: B104114
CAS No.: 1004296-82-5
M. Wt: 214.34 g/mol
InChI Key: OWRHIIOUJRCXDH-LBPRGKRZSA-N
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Description

Cholera Autoinducer 1 (CAI-1), identified chemically as (S)-3-hydroxytridecan-4-one, is the primary intra-genus quorum-sensing signaling molecule in the human pathogen Vibrio cholerae . This autoinducer is biosynthesized by the pyridoxal phosphate (PLP)-dependent enzyme CqsA. Research has elucidated a complex biosynthetic pathway where CqsA utilizes (S)-adenosylmethionine (SAM) and decanoyl-coenzyme A to produce an intermediate, 3-aminotridec-2-en-4-one (Ea-CAI-1), which is subsequently converted to the active CAI-1 molecule . Upon reaching a threshold concentration at high cell density, CAI-1 is detected by the membrane-bound receptor histidine kinase, CqsS . Ligand binding switches CqsS from a kinase to a phosphatase, initiating a dephosphorylation cascade that culminates in the production of the master regulator HapR. This regulatory shift drives the bacterium from a low-cell-density lifestyle to a high-cell-density state, characterized by the repression of virulence factor production (including the cholera toxin) and the dispersal of biofilms . The critical role of CAI-1 in repressing virulence pathways makes it and its synthetic agonists a major focus for developing novel anti-infective therapeutics that could disarm the pathogen rather than kill it . Furthermore, studies have shown that CAI-1 can influence interspecies interactions; for instance, it can enhance the virulence of enteropathogenic Escherichia coli (EPEC) in co-culture, demonstrating its potential role in complex microbial communities . This product is provided For Research Use Only and is intended for use in studying bacterial communication, virulence mechanisms, biofilm dynamics, and the development of innovative anti-virulence strategies.

Properties

IUPAC Name

(3S)-3-hydroxytridecan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O2/c1-3-5-6-7-8-9-10-11-13(15)12(14)4-2/h12,14H,3-11H2,1-2H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWRHIIOUJRCXDH-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)C(CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC(=O)[C@H](CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004296-82-5
Record name CAI-1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1004296825
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CAI-1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V33V4UW6NJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Conversion of Amino-CAI-1 to CAI-1

Heterologous Production in Escherichia coli

  • Plasmid construction : The cqsA gene from V. cholerae is cloned under an inducible promoter (e.g., Ptac) in E. coli.

ParameterConditionYield
Inducer concentration1 mM IPTG0.5–1.0 μM CAI-1
Incubation temperature37°C24–48 hours
Substrate concentration10 mM (S)-2-aminobutyrate~60% conversion
SolventSolubility (mg/mL)Storage TemperatureStability Period
DMSO5.36-20°C1 month
Water<0.1-20°CNot recommended

Preparation of Stock Solutions

  • Dissolution : DMSO is added to achieve concentrations of 5–25 mM, with gentle warming (37°C) and sonication to ensure complete dissolution.

  • Aliquoting : Solutions are divided into single-use portions to minimize freeze-thaw cycles.

Table 4: Stock Solution Preparation Guide

Desired Concentration (mM)CAI-1 Mass (mg)DMSO Volume (mL)
102.141.0
255.361.0

Analytical Methods for CAI-1 Characterization

High-Resolution Mass Spectrometry (HRMS)

Bioluminescence Bioassays

Scientific Research Applications

(S)-3-Hydroxytridecan-4-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential role in biological pathways and as a building block for bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cholera autoinducer 1 involves its interaction with specific molecular targets. The hydroxyl and ketone groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Comparison of CAI-1 with Similar Autoinducers

Structural and Functional Analogues in Vibrio Species

Compound Producing Organism Receptor Signaling Role Key Features
CAI-1 V. cholerae CqsS Intra-genus communication (S)-3-hydroxytridecan-4-one; represses virulence and biofilm formation .
HAI-1 V. harveyi LuxN Intraspecies communication Acyl homoserine lactone derivative; regulates bioluminescence and biofilm .
Vibrio CAI-1-like Other Vibrio spp. CqsS homologs Inter-Vibrio communication Variant acyl chain lengths; species-specific affinity for receptors .
  • Functional Overlap : CAI-1 and HAI-1 both regulate biofilm formation but differ in specificity. CAI-1 enables cross-Vibrio communication, while HAI-1 is species-restricted .
  • Structural Variation: CAI-1 homologs in non-cholera Vibrio species (e.g., V. parahaemolyticus, V. alginolyticus) feature modified acyl chains, altering receptor binding affinity .

Cross-Species Autoinducers: AI-2 and DPO

Compound Producing Organism Receptor Signaling Role Key Features
AI-2 Diverse bacteria (e.g., E. coli, Salmonella) LuxQ Interspecies communication Furanosyl borate diester; regulates stress response and virulence across taxa .
DPO V. cholerae VqmA Virulence regulation Post-transcriptionally inhibits AphA; synergizes with CAI-1/AI-2 to control 400+ genes .
  • CAI-1 vs. AI-2 : While CAI-1 is Vibrio-specific, AI-2 is a "universal" signal for interspecies crosstalk. Both converge on the LuxO regulator in V. cholerae but differ in ecological roles .
  • DPO Synergy : DPO complements CAI-1/AI-2 by modulating the AphA master regulator via VqmR small RNA, highlighting the complexity of multi-autoinducer QS systems .

Biological Activity

Quorum Sensing Mechanism

Biosynthesis of CAI-1

Biological Activity and Effects

Table 1: Summary of Biological Activities Associated with CAI-1

Activity Description
Quorum Sensing RegulationRepresses virulence factor expression at high cell densities
Biofilm FormationPromotes biofilm development at low cell densities
Inter-species CommunicationEnhances virulence in EPEC through sensing CAI-1
Potential Therapeutic ApplicationsMay be used to develop strategies to prevent cholera infections

Case Study 1: Impact on Virulence Gene Expression

Case Study 2: Cross-Species Effects on EPEC

Research Findings

  • Mechanism of Action : The interaction between CAI-1 and its receptor CqsS triggers a cascade of signaling events that ultimately modulate gene expression related to virulence and biofilm formation .
  • Therapeutic Potential : Given its role in regulating pathogenic traits, manipulating CAI-1 levels could provide a novel approach for preventing cholera infections by disrupting quorum sensing pathways .

Q & A

Basic: What is the role of CAI-1 in Vibrio cholerae quorum sensing (QS) and virulence regulation?

Advanced: How do CAI-1, AI-2, and DPO interact to coordinate QS in V. cholerae?

Experimental Design : Conduct RNA-seq on wild-type vs. cqsA/luxS/vqmR triple mutants under varying autoinducer conditions to identify synergistic effects .

Methodological: What experimental approaches are used to investigate CAI-1’s impact on biofilm formation?

  • Genetic Manipulation : Compare biofilm biomass in ΔcqsA mutants (CAI-1-deficient) vs. wild-type strains using confocal microscopy or crystal violet assays .
  • c-di-GMP Quantification : Measure cyclic-di-GMP levels via HPLC-MS in CAI-1-supplemented cultures, as HapR inversely regulates c-di-GMP .
  • Environmental Mimicry : Use microfluidic devices to simulate CAI-1 gradients in aquatic environments and track biofilm dispersal .

Data Contradiction: How to address discrepancies in studies on CAI-1’s role in virulence gene expression?

Discrepancies often arise from:

  • Autoinducer Combinations : Studies using only CAI-1 may overlook AI-2/DPO synergies. Include all three autoinducers in vitro .
  • Strain Variability : Epidemic strains (e.g., O1 El Tor) may prioritize DPO over CAI-1. Perform comparative genomics on cqsA and vqmR loci .
  • Environmental Conditions : pH, temperature, and bile salts alter CAI-1 sensitivity. Replicate host-intestinal conditions using in vivo models (e.g., infant mice) .

Advanced: What are the challenges in quantifying CAI-1 in complex environmental samples?

  • Low Abundance : CAI-1 is often below detection limits in water samples. Concentrate using solid-phase extraction (C18 columns) .
  • Matrix Interference : Organic matter quenches CAI-1 signals. Use LC-MS/MS with deuterated CAI-1 as an internal standard .
  • Dynamic Range : CAI-1’s activity spans pM–nM concentrations. Employ bioassays with V. cholerae reporter strains (e.g., lux-based biosensors) .

Methodological: How to design experiments to study CAI-1’s cross-species signaling?

  • Co-Culture Models : Incubate V. cholerae with CAI-1-producing species (e.g., Bacillus subtilis) and monitor HapR activation via qRT-PCR .
  • Synthetic Ecology : Use microfluidics to simulate interspecies CAI-1 gradients and track biofilm inhibition .
  • Structural Analogs : Test CAI-1 analogs (e.g., 3-hydroxytridecan-4-one derivatives) for conserved signaling across species .

Advanced: How does CAI-1’s concentration gradient influence V. cholerae’s transition between motile and biofilm states?

  • Single-Chip Analysis : Use microfluidic chambers to create CAI-1 gradients. Monitor motility (via phase-contrast microscopy) and biofilm initiation (via GFP-tagged vpsL) .
  • c-di-GMP Imaging : Engineer V. cholerae with a c-di-GMP fluorescent biosensor (e.g., cdrA::gfp) to correlate CAI-1 concentration with biofilm matrix production .

Data Analysis: What bioinformatics tools are used to analyze transcriptome data affected by CAI-1?

  • Differential Expression : DESeq2 or edgeR to identify CAI-1-regulated genes .
  • Pathway Enrichment : KEGG or GO term analysis for QS-related pathways (e.g., "Biofilm formation in V. cholerae", map05111) .
  • Network Modeling : Cytoscape to map interactions between CAI-1, HapR, and virulence factors .

Table 1: Key Genes and Proteins in CAI-1 Signaling

ComponentFunctionExperimental ToolReference
CqsACAI-1 synthesisΔcqsA mutants
CqsSCAI-1 receptorRadioligand binding assays
LuxOPhosphorelay to Qrr sRNAsPhosphorylation assays
HapRMaster QS regulatorElectrophoretic mobility shift
VqmRDPO-responsive sRNANorthern blotting

Table 2: Methodological Recommendations for CAI-1 Studies

ObjectiveMethodPitfalls to Avoid
Quantifying CAI-1LC-MS/MS with isotopic labelingMatrix interference in samples
Assessing biofilm dispersionMicrofluidic gradient chambersOverlooking AI-2/DPO crosstalk
Transcriptome profilingRNA-seq with autoinducer combinatorial dosingStrain-specific biases

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Cholera autoinducer 1
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Reactant of Route 2
Cholera autoinducer 1

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